molecular formula C9H6FNO B2615736 5-(3-Fluorophenyl)isoxazole CAS No. 387358-55-6

5-(3-Fluorophenyl)isoxazole

Cat. No.: B2615736
CAS No.: 387358-55-6
M. Wt: 163.151
InChI Key: VVZUMUHSTOCPTH-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 3-fluorophenyl group at the 5-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)isoxazole typically involves a (3 + 2) cycloaddition reaction. This reaction occurs between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which acts as the dipole . The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted green synthetic pathways. These methods are designed to be more eco-friendly and efficient, reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)isoxazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the isoxazole ring .

Scientific Research Applications

5-(3-Fluorophenyl)isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluorophenyl)isoxazole is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can enhance its stability, reactivity, and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-(3-fluorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUMUHSTOCPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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